molecular formula C9H5BrN2O4 B12868415 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone

2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone

Cat. No.: B12868415
M. Wt: 285.05 g/mol
InChI Key: RHZVNQJFLBOETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their versatile applications in pharmaceuticals and various biological systems due to their structural similarity to nucleic bases like adenine and guanine

Preparation Methods

The synthesis of 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone typically involves the bromination of 1-(2-nitrobenzo[d]oxazol-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of advanced techniques to optimize yield and purity .

Chemical Reactions Analysis

2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The compound’s benzoxazole scaffold allows it to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone include other benzoxazole derivatives like 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole and 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C9H5BrN2O4

Molecular Weight

285.05 g/mol

IUPAC Name

2-bromo-1-(2-nitro-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C9H5BrN2O4/c10-4-6(13)5-2-1-3-7-8(5)11-9(16-7)12(14)15/h1-3H,4H2

InChI Key

RHZVNQJFLBOETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.